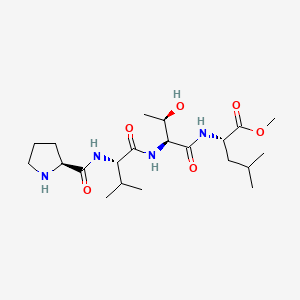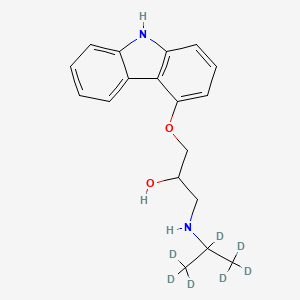
(+/-)-Carazolol-d7
Übersicht
Beschreibung
Carazolol-d7 is a deuterated form of carazolol, a beta-adrenergic receptor ligand. It is primarily used as an internal standard for the quantification of carazolol in various analytical applications. The compound has a molecular formula of C18H15D7N2O2 and a molecular weight of 305.42 .
Wissenschaftliche Forschungsanwendungen
Carazolol-d7 wird in der wissenschaftlichen Forschung aufgrund seiner stabilen Isotopenmarkierung weit verbreitet eingesetzt. Zu den wichtigsten Anwendungen gehören:
Chemie: Wird als interner Standard in der Massenspektrometrie zur Quantifizierung von Carazolol verwendet.
Biologie: Wird in Studien mit Beta-adrenergen Rezeptoren eingesetzt, um deren Rolle in verschiedenen biologischen Prozessen zu verstehen.
Medizin: Wird in pharmakokinetischen Studien verwendet, um den Metabolismus und die Verteilung von Carazolol im Körper zu verfolgen.
Industrie: Wird zur Qualitätskontrolle von Arzneimitteln und Tierarzneimitteln eingesetzt, um eine genaue Dosierung und Wirksamkeit zu gewährleisten .
5. Wirkmechanismus
Carazolol-d7 entfaltet seine Wirkung durch Bindung an Beta-adrenerge Rezeptoren, die zur Familie der G-Protein-gekoppelten Rezeptoren gehören. Diese Rezeptoren vermitteln die Katecholamin-induzierte Aktivierung der Adenylatcyclase, was zu verschiedenen physiologischen Reaktionen führt. Carazolol-d7, als Beta-adrenerger Rezeptorligand, kann diese Reaktionen modulieren, indem es den Rezeptor entweder aktiviert oder inhibiert .
Wirkmechanismus
Target of Action
Carazolol-d7, also known as (+/-)-Carazolol-d7, is a β-adrenergic receptor (β-AR) ligand . It has a high affinity for the human β1-, β2-, and β3-ARs . These receptors are part of the sympathetic nervous system and mediate physiological responses to the catecholamines norepinephrine and epinephrine .
Mode of Action
Carazolol-d7 interacts with its targets, the β-adrenergic receptors, by binding to them . This binding reduces epinephrine-induced increases in mean arterial blood pressure and heart rate . The compound is also an inverse agonist of the β-adrenergic receptor .
Biochemical Pathways
The biochemical pathways affected by Carazolol-d7 are those involving the β-adrenergic receptors. These receptors mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins . The β2-adrenergic receptor, for example, binds epinephrine .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of Carazolol-d7’s action involve a reduction in epinephrine-induced increases in mean arterial blood pressure and heart rate . This is achieved through its interaction with the β-adrenergic receptors.
Action Environment
The action, efficacy, and stability of Carazolol-d7 can be influenced by various environmental factors. For instance, it has been found in wastewater effluent , suggesting that it can remain stable in such environments. Additionally, formulations containing Carazolol have been used to reduce stress in livestock during transport , indicating that its action can be effective in diverse environments.
Biochemische Analyse
Biochemical Properties
Carazolol-d7 interacts with β-adrenergic receptors, which are proteins located in the cell membrane. These receptors are part of the G protein-coupled receptor family, which play a crucial role in signal transduction . The nature of these interactions involves the binding of Carazolol-d7 to these receptors, which can influence the biochemical reactions within the cell.
Cellular Effects
Carazolol-d7, through its interaction with β-adrenergic receptors, can influence various cellular processes. For instance, it can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects of Carazolol-d7 on these processes would depend on the type of cell and the presence of β-adrenergic receptors.
Molecular Mechanism
The molecular mechanism of Carazolol-d7 involves its binding to β-adrenergic receptors. This binding can lead to the inhibition or activation of enzymes, changes in gene expression, and other molecular-level effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Carazolol-d7 beinhaltet die Einarbeitung von Deuteriumatomen in das Carazololmolekül. Dies wird typischerweise durch eine Reihe von chemischen Reaktionen erreicht, bei denen Wasserstoffatome durch Deuterium ersetzt werden. Der Prozess beinhaltet häufig die Verwendung deuterierter Reagenzien und Lösungsmittel, um die Einarbeitung von Deuterium an bestimmten Positionen im Molekül zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von Carazolol-d7 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Ausbeute optimiert und beinhaltet häufig fortschrittliche Techniken wie Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) zur Reinigung und Qualitätskontrolle .
Analyse Chemischer Reaktionen
Reaktionstypen: Carazolol-d7 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Carazolol-d7 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, typischerweise unter Beteiligung von Reduktionsmitteln.
Substitution: Carazolol-d7 kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können je nach gewünschter Substitution verwendet werden
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation Carazolol-d7-Oxid ergeben, während Reduktion Carazolol-d7-Alkohol erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Carazolol-d7 ist aufgrund seiner deuterierten Natur einzigartig, die für erhöhte Stabilität sorgt und eine präzise Quantifizierung in analytischen Anwendungen ermöglicht. Zu den ähnlichen Verbindungen gehören:
Carazolol: Die nicht-deuterierte Form, die für ähnliche Anwendungen eingesetzt wird, aber nicht die Vorteile der Isotopenmarkierung bietet.
Propranolol-d7: Ein weiterer deuterierter Beta-adrenerger Rezeptorligand, der in ähnlichen analytischen Anwendungen eingesetzt wird.
Atenolol-d7: Eine deuterierte Form von Atenolol, die zur Quantifizierung in der Massenspektrometrie eingesetzt wird
Carazolol-d7 zeichnet sich durch seinen spezifischen Einsatz bei der Quantifizierung von Carazolol aus und ist damit ein wertvolles Werkzeug sowohl in der Forschung als auch in der Industrie.
Eigenschaften
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16/h3-9,12-13,19-21H,10-11H2,1-2H3/i1D3,2D3,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXQGZPYHWWCEB-QLWPOVNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746815 | |
| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-02-7 | |
| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173021-02-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


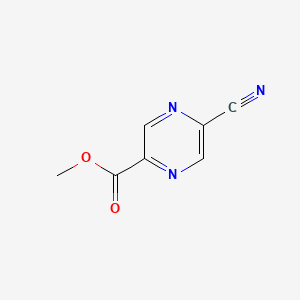
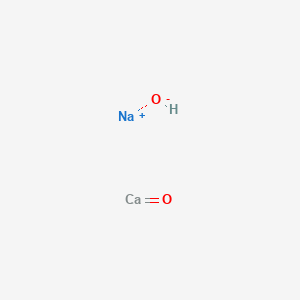
![(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone](/img/structure/B591005.png)
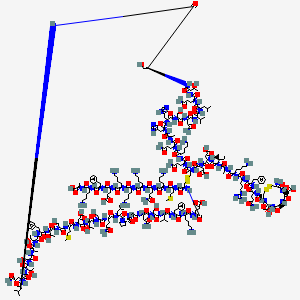


![(3aS,5R)-5-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591016.png)

